An In-Depth Technical Guide to the Thermodynamic Stability and Melting Point of 4-Bromo-2,3-difluorobenzenesulfonyl Chloride
An In-Depth Technical Guide to the Thermodynamic Stability and Melting Point of 4-Bromo-2,3-difluorobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2,3-difluorobenzenesulfonyl chloride (CAS No. 1133123-00-8) is a halogenated aryl sulfonyl chloride of increasing interest in organic synthesis and drug discovery.[1] Its utility as a building block for complex molecules necessitates a thorough understanding of its physical and chemical properties, particularly its thermodynamic stability and melting point. These parameters are critical for safe handling, reaction design, and process scale-up. This guide provides a comprehensive analysis of the thermal characteristics of 4-Bromo-2,3-difluorobenzenesulfonyl chloride, synthesizing data from analogous compounds and outlining detailed experimental protocols for its characterization. Due to the limited availability of specific experimental data for this compound, this guide emphasizes the principles of thermal analysis and provides a framework for its empirical determination.[2]
Core Concept: Thermal Stability and Hazards of Aryl Sulfonyl Chlorides
Aryl sulfonyl chlorides are a class of reactive compounds known for their limited thermal stability.[2] Upon heating, these compounds can undergo decomposition, which may lead to thermal runaway reactions.[2] The decomposition of sulfonyl chlorides can proceed through either radical or ionic pathways, influenced by the molecular structure and reaction conditions.[3][4][5] Thermal decomposition can release hazardous and corrosive gases, such as sulfur dioxide (SO₂) and hydrogen chloride (HCl).[2]
The substitution pattern on the aromatic ring significantly influences the thermal stability of aryl sulfonyl chlorides. Electron-withdrawing groups, such as the fluorine atoms and bromine in the target molecule, can affect the electron density of the aromatic ring and the strength of the C-S and S-Cl bonds, thereby influencing the decomposition temperature and pathway.
Given the reactive nature of the sulfonyl chloride functional group, a thorough thermal hazard evaluation is crucial for the safe handling, storage, and use of 4-Bromo-2,3-difluorobenzenesulfonyl chloride in any application.[2]
Estimated Physicochemical Properties
Estimated Melting Point
The melting point of a crystalline solid is a key indicator of its purity and is influenced by the molecule's structure and intermolecular forces. By examining the melting points of structurally similar bromo-difluoro and bromo-fluoro-benzenesulfonyl chlorides, we can establish a reasonable estimate for the target compound.
| Compound | CAS Number | Melting Point (°C) |
| 4-Bromo-2-fluorobenzenesulfonyl chloride | 216159-03-4 | 62.5 - 68.5[6][7] |
| 4-Bromo-2,5-difluorobenzenesulfonyl chloride | 207974-14-9 | 38 - 42[8] |
| 2-Bromo-4-fluorobenzenesulfonyl chloride | 351003-45-7 | 33.0 - 42.0[9] |
| 4-Bromo-2,3-difluorobenzenesulfonyl chloride (Estimate) | 1133123-00-8 | 45 - 65 |
The varied melting points of the analogs highlight the significant impact of the halogen substitution pattern on the crystal lattice energy. The ortho- and meta-positioning of the two fluorine atoms in the target molecule is expected to result in a melting point within the estimated range of 45 - 65 °C.
Experimental Determination of Thermal Properties
A comprehensive evaluation of the thermal stability of 4-Bromo-2,3-difluorobenzenesulfonyl chloride requires a multi-faceted approach employing various analytical techniques. The following sections provide detailed protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, onset temperature of decomposition, and the associated heat of decomposition.[2][10][11]
Causality Behind Experimental Choices: DSC is the primary technique for screening thermal hazards because it can detect both endothermic events (like melting) and exothermic events (like decomposition) with high sensitivity.[10] The choice of a sealed high-pressure crucible is critical for sulfonyl chlorides to prevent the evaporation of the sample or volatile decomposition products, which would lead to inaccurate results.[10] A heating rate of 10 °C/min is a standard practice for initial screening, providing a good balance between resolution and experimental time.[12]
Experimental Protocol: DSC Analysis
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium) across the temperature range of interest.[13]
-
Sample Preparation:
-
Place a small sample (2-5 mg) into a high-pressure stainless steel or gold-plated crucible.
-
Hermetically seal the crucible to contain any pressure generated during decomposition.
-
Accurately weigh the sealed crucible.
-
-
Experimental Conditions:
-
Place the sealed sample crucible and an empty reference crucible into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.[12]
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Heat the sample at a constant rate of 10 °C/min from the starting temperature to a final temperature beyond the expected decomposition (e.g., 400 °C).[12]
-
-
Data Analysis:
-
Analyze the resulting thermogram (heat flow vs. temperature).
-
The melting point is determined from the peak of the endothermic event.
-
The onset temperature of decomposition is determined from the start of the first major exothermic event.
-
Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔHd).
-
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the compound by monitoring mass loss as a function of temperature.[14][15][16]
Causality Behind Experimental Choices: TGA provides complementary information to DSC by quantifying the mass loss associated with decomposition.[17] This helps to identify the temperature ranges of different decomposition steps and the amount of non-volatile residue. Running the experiment under an inert nitrogen atmosphere ensures that the observed mass loss is due to thermal decomposition and not oxidation.[15]
Experimental Protocol: TGA Analysis
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation:
-
Place a small sample (5-10 mg) into an alumina or platinum crucible.
-
-
Experimental Conditions:
-
Place the crucible onto the TGA balance.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Equilibrate the sample at a starting temperature of approximately 30 °C.
-
Heat the sample at a constant rate of 10 °C/min to a final temperature of at least 600 °C to ensure complete decomposition.
-
-
Data Analysis:
-
Analyze the resulting thermogram (mass vs. temperature).
-
Determine the onset temperature of mass loss, which corresponds to the beginning of decomposition.
-
Identify the temperature ranges of distinct decomposition steps.
-
Determine the percentage of residual mass at the end of the experiment.
-
Visualizations
Experimental Workflow for Thermal Hazard Assessment
Caption: Key factors influencing the thermal stability of the target compound.
Safe Handling and Storage
Given its classification as a corrosive solid and its reactivity with water, 4-Bromo-2,3-difluorobenzenesulfonyl chloride requires careful handling and storage. [18][19]
-
Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents. [19]Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis.
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the thermodynamic stability and melting point of 4-Bromo-2,3-difluorobenzenesulfonyl chloride. While specific experimental data for this compound remains limited, analysis of analogous structures provides a reliable estimation of its properties. The detailed experimental protocols for DSC and TGA outlined herein offer a clear path for researchers to obtain the necessary empirical data for a thorough thermal hazard assessment. Adherence to these methodologies and safety precautions is essential for the responsible use of this versatile chemical intermediate in research and development.
References
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Nie, N., et al. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development. Retrieved from [Link]
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ResearchGate. (n.d.). Effective use of scanning calorimetry in reactive chemicals hazard evaluation. Retrieved from [Link]
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American Chemical Society. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
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Prime Process Safety Center. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]
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ioKinetic. (n.d.). DSC - Differential Scanning Calorimetry Testing. Retrieved from [Link]
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ResearchGate. (2026). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
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ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
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ETH Library. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]
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ChemBK. (2024). 4-BROMO-3-FLUOROBENZENESULFONYL CHLORIDE. Retrieved from [Link]
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Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Retrieved from [Link]
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